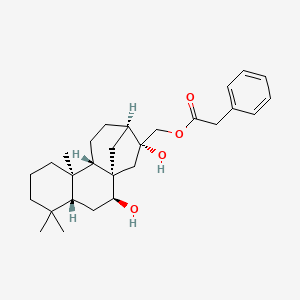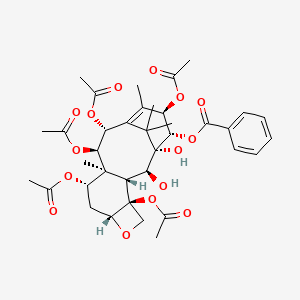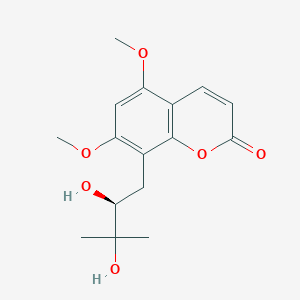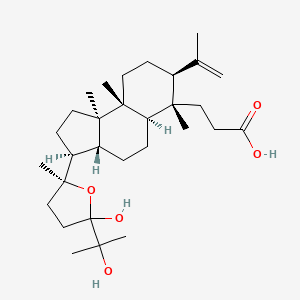
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a natural diterpenoid compound found in certain plants, such as Pteris cretica. It consists of a kauranetriol molecule linked to a beta-D-allopyranoside group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside can be isolated from natural sources, particularly from plants like Pteris cretica. The isolation process typically involves extraction with organic solvents followed by chromatographic purification to obtain the pure compound.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available compound is obtained through extraction from natural sources.
Análisis De Reacciones Químicas
Types of Reactions
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside has several scientific research applications, including:
Chemistry: It is used as a reference standard and natural product for research related to life sciences.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The exact mechanism of action of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside can be compared with other similar compounds, such as:
- 2,16-Kauranediol
- 2,16-Kauranediol 2-O-beta-D-allopyranoside
- 2,6,16-Kauranetriol
- Creticoside C
- 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside
- Pterokaurane R
- ent-Kaurane-16beta,19,20-triol
- Dayecrystal A
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Propiedades
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22-,24+,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNTHMUHXNDHJ-GMOWVNSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1151813.png)




![[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B1151825.png)

